ZINC LAURATE

Description

Properties

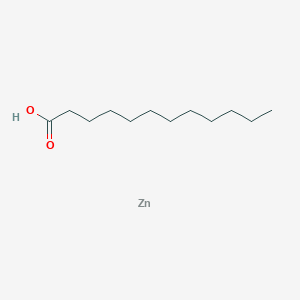

IUPAC Name |

dodecanoic acid;zinc | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2.Zn/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14); | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCJCIUFYKCFFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)O.[Zn] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2452-01-9 | |

| Record name | Zinc laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2452-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

synthesis and characterization of zinc laurate nanoparticles

An in-depth technical guide on the synthesis and characterization of zinc laurate nanoparticles cannot be provided at this time. A comprehensive search of available scientific literature reveals a significant lack of specific research focused on this compound nanoparticles. The vast majority of existing studies concentrate on zinc oxide (ZnO) nanoparticles, for which zinc carboxylates, including this compound, are sometimes used as precursors.

Consequently, there is insufficient information to fulfill the core requirements of the request, which include detailed experimental protocols, quantitative characterization data, and specific applications in drug delivery for this compound nanoparticles. Creating a guide under these circumstances would involve an inappropriate level of extrapolation from data on zinc oxide nanoparticles, which may not accurately reflect the properties and behaviors of this compound nanoparticles.

Further research and publication in the scientific community are needed to provide the necessary data for a comprehensive technical guide on this specific topic.

An In-depth Technical Guide on the Thermal Decomposition Mechanism of Zinc Laurate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc laurate, the zinc salt of lauric acid, is a metallic soap with a wide range of applications in the industrial, cosmetic, and pharmaceutical sectors. It serves as a heat stabilizer for polymers, a lubricant, a water-repellent agent, and an anticaking agent in powders.[1][2][3] Understanding its thermal decomposition mechanism is crucial for defining processing parameters, ensuring product stability, and predicting the behavior of formulations at elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, amalgamating data from analogous compounds and the parent fatty acid to elucidate its degradation pathway.

Core Principles of Thermal Decomposition

The thermal decomposition of this compound is a complex process involving multiple stages.[4] Initially, the compound melts, followed by the cleavage of the ionic bond between the zinc cation and the laurate carboxylate groups. This is succeeded by the breakdown of the long hydrocarbon chains of the laurate moieties. The ultimate solid residue of this decomposition is zinc oxide.[4] The process can be influenced by factors such as the heating rate and the atmospheric conditions (e.g., inert or oxidative).

Quantitative Data from Thermal Analysis

While specific comprehensive thermal analysis data for this compound is sparse in publicly available literature, extensive studies on its close analog, zinc stearate (B1226849), provide a robust framework for understanding its thermal behavior. The primary techniques used for this analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. The data presented below for zinc stearate is expected to be highly representative of this compound due to the similarity in their chemical structures (both are zinc salts of saturated fatty acids, with lauric acid having a C12 chain and stearic acid having a C18 chain).

| Parameter | Value Range | Atmosphere |

| Melting Point | ~120 - 130 °C | Inert/Air |

| Onset of Decomposition | ~200 - 350 °C | Inert/Air |

| Primary Decomposition Range | ~350 - 450 °C | Inert/Air |

| End of Decomposition | ~550 °C | Inert/Air |

| Total Mass Loss | ~73 - 90% | Inert/Air |

| Final Residue (as ZnO) | ~10 - 27% | Inert/Air |

Note: The exact temperatures and mass loss percentages can vary depending on factors such as heating rate, atmospheric conditions, and sample purity.[4][5]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, revealing endothermic and exothermic transitions. For zinc stearate, and by extension this compound, the DSC thermogram shows an initial endothermic peak corresponding to its melting point. The subsequent decomposition is a complex process that can involve both endothermic and exothermic events associated with bond breaking and the oxidation of the organic fragments, respectively.[5]

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound is proposed to occur through a multi-step mechanism, primarily based on the well-documented decomposition of other zinc carboxylates like zinc stearate and zinc acetate.[4][6]

Step 1: Melting Upon heating, this compound first undergoes a phase transition from a solid to a liquid state.

Step 2: Initial Decomposition and Formation of Ketone The primary decomposition pathway for many metal carboxylates involves the formation of a ketone through the decarboxylation of the fatty acid salt. In the case of this compound, this would lead to the formation of laurone (12-tricosanone) and zinc carbonate as an intermediate, which then readily decomposes to zinc oxide and carbon dioxide.

Step 3: Fragmentation of Hydrocarbon Chains Concurrently with and following the initial decomposition, the long laurate hydrocarbon chains undergo fragmentation. This pyrolysis process generates a complex mixture of smaller volatile organic compounds. Based on studies of lauric acid pyrolysis, these products are expected to include a variety of alkanes, alkenes, and smaller carboxylic acids.

Step 4: Formation of Final Residue The solid-state product of the complete thermal decomposition is zinc oxide (ZnO), a stable inorganic compound.[4]

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, homogeneous powder.

-

Sample Loading: Accurately weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to create an inert atmosphere.

-

Set the temperature program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition, the temperatures of maximum mass loss rate (from the derivative curve, DTG), and the final residue percentage.

Evolved Gas Analysis (EGA) via TGA-FTIR/MS

Objective: To identify the chemical nature of the volatile products evolved during the thermal decomposition of this compound.

Instrumentation: A TGA instrument coupled to a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS).

Procedure:

-

Follow the TGA protocol as described above.

-

The evolved gases from the TGA furnace are transferred via a heated transfer line to the FTIR gas cell or the MS inlet.

-

For TGA-FTIR: Continuously collect FTIR spectra of the evolved gases as a function of temperature. Identify the functional groups and specific compounds by comparing the obtained spectra with spectral libraries.

-

For TGA-MS: Continuously record the mass spectra of the evolved gases. Identify the fragments and parent molecules based on their mass-to-charge ratios (m/z) and fragmentation patterns.

Visualizations

Caption: Proposed thermal decomposition pathway of this compound.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Conclusion

The thermal decomposition of this compound is a predictable process that begins with melting, followed by a multi-step decomposition of the organic laurate chains, ultimately yielding a stable zinc oxide residue. While direct evolved gas analysis data for this compound is not extensively available, a strong mechanistic understanding can be derived from its close analog, zinc stearate, and the thermal behavior of lauric acid. The experimental protocols provided herein offer a robust framework for researchers to conduct their own detailed thermal analysis of this compound and similar materials. This knowledge is essential for the effective and safe use of this compound in various high-temperature applications.

References

An In-depth Technical Guide to the Crystal Structure of Zinc Laurate Analogues

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of long-chain zinc carboxylates, with a specific focus on zinc decanoate (B1226879) as a structural analogue for zinc laurate (zinc dodecanoate). To date, a single-crystal X-ray diffraction structure for this compound has not been reported in the scientific literature, a challenge attributed to difficulties in growing suitable crystals. This document leverages the seminal findings from the first successful crystallographic analysis of long-chain zinc soaps to offer a detailed understanding of their molecular architecture and the experimental methodologies required for their characterization. All quantitative data is presented in structured tables, and key experimental workflows and molecular structures are visualized using DOT language diagrams.

Introduction

This compound, a zinc salt of the saturated fatty acid lauric acid, is a metallic soap with wide-ranging applications in the pharmaceutical, cosmetic, and polymer industries. Its utility as a lubricant, stabilizer, and release agent is intrinsically linked to its molecular structure. A thorough understanding of its crystalline arrangement is paramount for optimizing its performance in various formulations and for the rational design of new materials.

Despite its industrial importance, the precise crystal structure of this compound has remained elusive. However, recent advancements have led to the successful crystallographic characterization of closely related long-chain zinc carboxylates, including zinc nonanoate, zinc decanoate, and zinc oleate.[1] This guide focuses on the crystal structure of zinc decanoate as a representative model for this compound, providing valuable insights into the coordination chemistry of zinc in these systems and the packing of the long alkyl chains.

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis and single-crystal X-ray diffraction analysis of long-chain zinc carboxylates, as adapted from established research.[1]

Synthesis of Zinc Carboxylate Single Crystals

The synthesis of high-quality single crystals of zinc carboxylates suitable for X-ray diffraction is a critical and often challenging step. A common method involves the slow evaporation of a solvent from a solution containing the zinc salt and the corresponding carboxylic acid.

Materials:

-

Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O)

-

Decanoic acid (for zinc decanoate)

-

Ethanol (B145695) (or other suitable solvent)

-

Deionized water

Procedure:

-

A solution of zinc acetate dihydrate is prepared in a mixture of ethanol and deionized water.

-

A stoichiometric amount of decanoic acid is added to the solution.

-

The mixture is stirred until all components are fully dissolved. The solution may be gently heated to aid dissolution.

-

The resulting solution is filtered to remove any insoluble impurities.

-

The clear filtrate is left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent at room temperature.

-

Over a period of several days to weeks, single crystals of zinc decanoate form.

-

The crystals are carefully harvested from the mother liquor and washed with a small amount of cold solvent.

-

The crystals are then dried under ambient conditions.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Instrumentation:

-

A four-circle single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

-

A microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

A cryo-cooling system to maintain the crystal at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.

Procedure:

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

The mounted crystal is placed on the diffractometer and centered in the X-ray beam.

-

The crystal is cooled to the desired temperature.

-

A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

-

The collected diffraction intensities are integrated and corrected for various factors, including Lorentz and polarization effects, and absorption.

-

The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation: Crystal Structure of Zinc Decanoate

The following table summarizes the crystallographic data for zinc decanoate, which serves as a close structural analogue for this compound.

| Parameter | Zinc Decanoate |

| Empirical Formula | C₂₀H₃₈O₄Zn |

| Formula Weight | 407.88 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.635(3) |

| b (Å) | 28.528(8) |

| c (Å) | 8.358(2) |

| α (°) | 90 |

| β (°) | 108.98(3) |

| γ (°) | 90 |

| Volume (ų) | 2171.1(10) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.249 |

| Absorption Coefficient (mm⁻¹) | 1.347 |

| F(000) | 880 |

| Crystal Size (mm³) | 0.20 x 0.10 x 0.05 |

| Temperature (K) | 100(2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections Collected | 19134 |

| Independent Reflections | 3816 |

| R_int | 0.045 |

| Final R indices [I>2σ(I)] | R₁ = 0.034, wR₂ = 0.082 |

| R indices (all data) | R₁ = 0.041, wR₂ = 0.085 |

Data sourced from the supplementary information of "Multi-technique structural analysis of zinc carboxylates (soaps)".[1]

Visualization of Structures and Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the coordination environment of the zinc ion in the crystal structure of zinc decanoate.

Structural Analysis and Discussion

The crystal structure of zinc decanoate reveals a polymeric network. The zinc ions are in a distorted tetrahedral coordination environment, bonded to four oxygen atoms from four different decanoate ligands. Each carboxylate group acts as a bridging ligand, connecting two adjacent zinc centers. This arrangement results in the formation of infinite one-dimensional chains or layers, with the long alkyl chains of the decanoate ligands extending outwards.

The packing of these alkyl chains is a dominant feature of the crystal structure, leading to a lamellar arrangement. The van der Waals interactions between the alkyl chains of adjacent layers play a significant role in the overall stability of the crystal lattice. The specific arrangement and interdigitation of these chains influence the material's physical properties, such as its melting point and solubility.

The structural motifs observed in zinc decanoate are expected to be highly representative of what would be found in this compound, given the similarity in the length of the alkyl chains. The additional two carbon atoms in the laurate chain would likely lead to a larger unit cell and potentially subtle differences in the packing of the alkyl chains, but the fundamental coordination chemistry of the zinc ion is anticipated to be conserved.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, the detailed analysis of its close analogue, zinc decanoate, provides a robust and scientifically sound model for understanding its solid-state architecture. This technical guide has presented the key crystallographic data, detailed experimental protocols for synthesis and analysis, and visual representations of the molecular structure and experimental workflow. This information is intended to be a valuable resource for researchers and professionals working with this compound and related metal carboxylates, aiding in the development of new materials and formulations with tailored properties. Future research efforts should continue to focus on obtaining single crystals of this compound to provide a final, unambiguous confirmation of its crystal structure.

References

Solubility of Zinc Laurate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc laurate, the zinc salt of lauric acid, is a versatile compound with applications in various industries, including pharmaceuticals, cosmetics, and plastics.[1][2][3] Its solubility in organic solvents is a critical parameter for its formulation and application. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in a range of organic solvents, details generalized experimental protocols for solubility determination, and presents a workflow for these experimental procedures. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on qualitative solubility information and standardized methodologies.

Introduction

This compound [Zn(C₁₁H₂₃COO)₂] is a white, waxy powder that is practically insoluble in water.[1][4] Its lipophilic nature, owing to the long hydrocarbon chains of the laurate moieties, governs its solubility in organic media. This property is fundamental to its function as a lubricant, stabilizer, and dispersing agent in various formulations.[1][2] Understanding the solubility of this compound is therefore essential for process optimization, formulation development, and ensuring product performance and stability.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Solubility | Reference(s) |

| Alcohols | Hot Ethanol | Soluble | [2][3][5] |

| Cold Ethanol | Slightly Soluble | [2][3][5] | |

| Methanol | Soluble | [6] | |

| Ethers | Ether | Slightly Soluble | [2][3][5] |

| Hydrocarbons | Toluene | Soluble | |

| Oils and Fats | Soluble | [1] | |

| Other | Chloroform | Soluble |

Experimental Protocol for Solubility Determination

The following protocol describes a general method for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

3.1. Materials

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., Atomic Absorption Spectrometer, Inductively Coupled Plasma Mass Spectrometer)

3.2. Procedure

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed container.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period is necessary to confirm saturation.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed at the set temperature for a short period to allow for initial sedimentation. To fully separate the undissolved solid, centrifuge the sample at a controlled temperature.

-

Sample Extraction: Carefully withdraw an aliquot of the clear supernatant using a pre-heated (or pre-cooled to the experimental temperature) pipette. To prevent crystallization of the solute, immediately filter the aliquot using a syringe filter compatible with the solvent.

-

Quantification: Accurately dilute the filtered aliquot with the appropriate solvent. Determine the concentration of zinc in the diluted sample using a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). These methods are highly sensitive for metal ion quantification.

-

Calculation: Calculate the solubility of this compound in the solvent at the given temperature, typically expressed in grams per 100 grams of solvent ( g/100g ) or moles per liter (mol/L).

Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

References

chemical formula and molecular weight of zinc laurate

An In-depth Technical Guide on Zinc Laurate

This guide provides essential information regarding the chemical properties of this compound, a metallic soap formed from the reaction of lauric acid with a zinc source. It is intended for researchers, scientists, and professionals in drug development who require precise data on this compound.

Physicochemical Data

This compound is a zinc salt of lauric acid, a saturated fatty acid. It is commonly used in various industrial applications, including as a stabilizer and lubricant. The fundamental chemical properties of this compound are summarized below.

| Property | Value |

| Chemical Formula | C₂₄H₄₆O₄Zn[1][2][3] |

| Molecular Weight | 464.0 g/mol [1][2][3] |

| Alternate Formula | [CH₃(CH₂)₁₀COO]₂Zn[4] |

| Synonyms | Zinc dilaurate, Zinc bis(dodecanoate)[2] |

Formation of this compound

This compound is synthesized through the reaction of two equivalents of lauric acid with one equivalent of a zinc ion. This reaction forms a coordination complex where the zinc cation is bonded to the carboxylate groups of the two laurate anions.

References

An In-depth Technical Guide to the Synthesis of Zinc Laurate from Lauric Acid and Zinc Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of zinc laurate, a metallic soap with applications ranging from industrial manufacturing to potential uses in pharmaceutical formulations. This document details the prevalent synthesis methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols. Furthermore, it includes visual representations of the chemical pathways and experimental workflows to facilitate a deeper understanding of the processes involved.

Introduction

This compound, the zinc salt of lauric acid, is a white, powdery substance with the chemical formula Zn(C₁₁H₂₃COO)₂.[1] It is insoluble in water but soluble in organic solvents.[1][2] Its unique properties, including lubricating, stabilizing, and emulsifying capabilities, have led to its widespread use in the plastics, rubber, and cosmetics industries.[1][2] For drug development professionals, this compound's characteristics may be of interest for applications such as controlled-release formulations, as a lubricant in tablet manufacturing, or as a stabilizer in topical preparations. This guide focuses on the chemical synthesis of this compound from lauric acid and zinc chloride, providing the foundational knowledge required for its preparation and evaluation for various applications.

Synthesis Methodologies

The most common method for synthesizing this compound from lauric acid and zinc chloride is a two-step double decomposition reaction, also known as a precipitation method.[3][4] This process involves the saponification of lauric acid with a base, typically sodium hydroxide (B78521), to form a soluble laurate salt, followed by the addition of a zinc salt, such as zinc chloride, to precipitate the insoluble this compound.

An alternative approach is the direct reaction of zinc oxide with lauric acid.[5] This method avoids the use of a strong base but may require different reaction conditions to proceed efficiently.

Chemical Reaction Pathway

The double decomposition synthesis of this compound can be represented by the following two-step reaction:

-

Saponification: Lauric acid reacts with sodium hydroxide to form sodium laurate and water. CH₃(CH₂)₁₀COOH + NaOH → CH₃(CH₂)₁₀COONa + H₂O

-

Double Decomposition: Sodium laurate then reacts with zinc chloride to produce this compound and sodium chloride. 2CH₃(CH₂)₁₀COONa + ZnCl₂ → Zn(CH₃(CH₂)₁₀COO)₂ + 2NaCl

The overall reaction is: 2CH₃(CH₂)₁₀COOH + 2NaOH + ZnCl₂ → Zn(CH₃(CH₂)₁₀COO)₂ + 2NaCl + 2H₂O

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound via the double decomposition method.

Table 1: Reactant Stoichiometry and Excess

| Reactant | Role | Stoichiometric Ratio (molar) | Recommended Excess (wt%) | Reference |

| Lauric Acid | Starting Material | 2 | - | [3] |

| Sodium Hydroxide | Saponifying Agent | 2 | 10 | [3][4] |

| Zinc Chloride | Zinc Source | 1 | 20 | [3][4] |

Table 2: Optimized Reaction Conditions

| Parameter | Saponification Step | Double Decomposition Step | Reference |

| Temperature | 40 - 80°C | 80°C | [3][4][6] |

| Reaction Time | 1.5 hours | - | [3][4] |

| pH | - | 5-6 | [3][4] |

| Agitation | Constant Stirring | Rapid Stirring | [3][4][6] |

Table 3: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₄₆O₄Zn | [4][6] |

| Molar Mass | 464.01 g/mol | [4][6] |

| Appearance | White powder | [5][7] |

| Melting Point | 128 ± 5 °C | [3][4] |

| Water Solubility | Insoluble | [5][7] |

| Zinc Content | 13.5 - 15.5 wt% | [3][4] |

| Free Lauric Acid | < 1 wt% | [3][4] |

Detailed Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound using the two-step double decomposition method.

Materials:

-

Lauric Acid (C₁₂H₂₄O₂)

-

Sodium Hydroxide (NaOH)

-

Zinc Chloride (ZnCl₂)

-

Deionized Water

-

Ethanol (B145695) (for washing, optional)

Equipment:

-

Reaction vessel (e.g., three-necked flask)

-

Heating mantle with temperature controller and magnetic stirrer

-

Condenser

-

Dropping funnel

-

pH meter or pH indicator strips

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Protocol:

Step 1: Saponification (Preparation of Sodium Laurate)

-

In the reaction vessel, dissolve a stoichiometric amount of sodium hydroxide (with a 10 wt% excess) in deionized water.

-

Heat the NaOH solution to the desired reaction temperature (e.g., 80°C) with constant stirring.[3][4]

-

Slowly add molten lauric acid to the NaOH solution.

-

Maintain the reaction temperature and continue stirring for approximately 1.5 hours to ensure complete saponification.[3][4] The resulting solution is sodium laurate.

Step 2: Double Decomposition (Precipitation of this compound)

-

In a separate beaker, prepare a solution of zinc chloride in deionized water (with a 20 wt% excess relative to the initial lauric acid).[3][4]

-

With rapid stirring, add the zinc chloride solution dropwise to the hot sodium laurate solution. A white precipitate of this compound will form immediately.

-

Monitor and adjust the pH of the reaction mixture to be within the range of 5-6.[3][4]

-

Continue stirring for a designated period to ensure complete reaction.

Step 3: Isolation and Purification

-

Allow the precipitate to cool.

-

Filter the this compound precipitate using a Buchner funnel under vacuum.

-

Wash the precipitate several times with hot deionized water to remove unreacted salts (e.g., NaCl) and other impurities. An optional wash with ethanol can also be performed.

-

Dry the purified this compound in a drying oven at a suitable temperature (e.g., 50°C for 12 hours) until a constant weight is achieved.[6]

Relevance for Drug Development

While the primary applications of this compound are industrial, its properties are pertinent to pharmaceutical sciences. As a metallic soap, it can function as a:

-

Lubricant and Glidant: In tablet and capsule manufacturing, this compound can reduce friction between the tablet and the die wall, preventing sticking and improving product uniformity.

-

Stabilizer: Its hydrophobic nature can be utilized to stabilize water-in-oil emulsions in creams and ointments.

-

Modified-Release Excipient: this compound can be incorporated into matrix-based drug delivery systems to control the release rate of active pharmaceutical ingredients (APIs). The insoluble and lipid-soluble nature of this compound can retard the diffusion of water into the matrix and the subsequent dissolution of the API.

In the context of drug development, the synthesis of this compound with high purity and controlled particle size is crucial. The described experimental protocol provides a foundation for producing this compound that can be further characterized and optimized for specific pharmaceutical applications. Although no direct signaling pathways are involved in the chemical synthesis itself, the biological effects of zinc and lauric acid are well-documented. For instance, this compound has been shown to have antibacterial activity and may play a role in modulating intestinal barrier function, potentially through pathways like the TLR4/MYD88/NF-κB signaling pathway, as suggested in studies on its effects on intestinal inflammation.[8]

Conclusion

The synthesis of this compound from lauric acid and zinc chloride via a double decomposition method is a well-established and efficient process. By carefully controlling reaction parameters such as temperature, stoichiometry, and pH, high-purity this compound can be consistently produced. For researchers and professionals in drug development, understanding the synthesis of this versatile excipient is the first step towards harnessing its potential in novel drug delivery systems and formulations. The detailed protocols and data presented in this guide offer a solid foundation for further exploration and application of this compound in the pharmaceutical field.

References

- 1. nimbasia.com [nimbasia.com]

- 2. haihangchem.com [haihangchem.com]

- 3. Study on synthesis of this compound and its infrared characteristics | Semantic Scholar [semanticscholar.org]

- 4. chembk.com [chembk.com]

- 5. Page loading... [guidechem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound Protects against Intestinal Barrier Dysfunction and Inflammation Induced by ETEC in a Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Zinc Laurate Powder

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc laurate, the zinc salt of lauric acid, is a fine, white powder with diverse applications in the pharmaceutical, cosmetic, and polymer industries. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound powder. It includes tabulated quantitative data, detailed experimental protocols for characterization, and visual representations of its synthesis and a key signaling pathway relevant to its potential therapeutic applications. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this versatile compound.

Chemical Identity

-

Chemical Name: Zinc dilaurate; Zinc dodecanoate

-

Chemical Structure: this compound is a metal-organic compound classified as a metallic soap. It consists of a central zinc ion (Zn²⁺) coordinated to two laurate anions (C₁₁H₂₃COO⁻).[4]

Physical Properties

This compound is a white to off-white, fine powder with a greasy feel and a slightly waxy odor.[4][5] Key physical properties are summarized in the table below.

| Property | Value | Experimental Method |

| Appearance | White to off-white fine powder or flakes | Visual Inspection |

| Melting Point | 128 - 130 °C | Differential Scanning Calorimetry (DSC) or Capillary Method |

| Density | 1.09 g/cm³ | Pycnometry |

| Water Solubility | Insoluble (0.01 g/100 mL at 15°C; 0.019 g/100 mL at 100°C)[2][6][7] | Gravimetric analysis after equilibration |

| Solubility in Organic Solvents | Soluble in hot ethanol (B145695) and methanol; slightly soluble in cold ethanol, ether, and toluene.[1][5][8] | Gravimetric or spectroscopic analysis |

| Particle Size | Typically in the range of 2 - 12 µm (can be customized)[9] | Laser Diffraction or Scanning Electron Microscopy (SEM) |

Chemical Properties

| Property | Description |

| Stability | Stable under normal storage conditions. It should be stored in a cool, dry place away from direct sunlight and moisture.[1] |

| Reactivity | Sensitive to strong acids and bases. |

| Thermal Decomposition | Thermogravimetric analysis (TGA) of zinc stearate, a similar compound, shows decomposition starting above 200°C, with significant mass loss between 350°C and 450°C, leaving a residue of zinc oxide.[10] A similar pattern is expected for this compound. |

| Purity | Assay for purity is typically performed by determining the zinc content, which can be done using techniques like atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) analysis.[11] |

Experimental Protocols

Synthesis of this compound (Precipitation Method)

This protocol describes a common method for synthesizing this compound powder.

Methodology:

-

Saponification: Dissolve lauric acid in water with a stoichiometric excess (e.g., 10 wt%) of sodium hydroxide. Heat the mixture to approximately 80°C and stir for about 1.5 hours to form a sodium laurate solution.

-

Double Decomposition: In a separate vessel, prepare a solution of zinc chloride in water. While rapidly stirring the sodium laurate solution, add the zinc chloride solution (e.g., 20 wt% excess). Maintain the temperature at around 80°C and the pH between 5 and 6. A white precipitate of this compound will form.[6]

-

Purification:

-

Filter the precipitate from the reaction mixture.

-

Wash the collected this compound precipitate thoroughly with deionized water to remove any unreacted salts.

-

Dry the purified precipitate in an oven at a suitable temperature (e.g., 50°C) for approximately 12 hours to obtain the final this compound powder.[12]

-

Characterization Techniques

The following are general protocols for characterizing the properties of this compound powder.

a) Melting Point Determination (Differential Scanning Calorimetry - DSC):

-

Accurately weigh a small amount (typically 5-10 mg) of this compound powder into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point (e.g., from room temperature to 150°C).

-

The melting point is determined as the peak of the endothermic event on the resulting thermogram.

b) Solubility Determination:

-

Add a known excess amount of this compound powder to a known volume of the solvent of interest (e.g., ethanol, methanol, toluene) in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium.

-

Separate the undissolved solid from the solution by filtration or centrifugation.

-

Determine the concentration of this compound in the saturated solution using a suitable analytical method (e.g., gravimetric analysis after solvent evaporation, or by analyzing the zinc content via AAS/ICP).

c) Particle Size Distribution (Laser Diffraction):

-

Disperse a small amount of this compound powder in a suitable medium (e.g., water with a surfactant, or in a dry powder feeder).

-

Introduce the dispersion into the laser diffraction instrument.

-

The instrument measures the angular distribution of scattered light from a laser beam passing through the dispersed particles.

-

The particle size distribution is calculated from the scattering pattern using the Mie or Fraunhofer theory.[13][14]

d) Thermal Stability (Thermogravimetric Analysis - TGA):

-

Place a precisely weighed sample of this compound powder (typically 10-20 mg) into a TGA sample pan.

-

Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600°C).

-

The instrument records the change in mass of the sample as a function of temperature. The resulting TGA curve provides information on the onset of decomposition, decomposition stages, and the amount of residue.[10][15]

e) Structural Analysis (Fourier-Transform Infrared Spectroscopy - FTIR):

-

Prepare a sample of this compound powder for analysis, typically by mixing it with potassium bromide (KBr) to form a pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Place the sample in the FTIR spectrometer and record the infrared spectrum.

-

Characteristic absorption bands in the spectrum can be used to identify the functional groups present in the molecule. For this compound, key peaks include those corresponding to the carboxylate group (COO⁻) and the hydrocarbon chains.[12][16]

Applications in Drug Development

This compound's properties make it a compound of interest in pharmaceutical formulations. It can be used as a lubricant, stabilizer, and emulsifier in creams, lotions, and powders.[17] Recent research has also highlighted its potential anti-inflammatory and barrier-protective effects in the intestine.

Modulation of the TLR4/MyD88/NF-κB Signaling Pathway

Enterotoxigenic Escherichia coli (ETEC) infection can induce intestinal inflammation and barrier dysfunction. Studies have shown that this compound can protect against these effects.[18] This protective mechanism is believed to involve the modulation of the Toll-like receptor 4 (TLR4) signaling pathway.

ETEC can activate TLR4, which then initiates a downstream signaling cascade through the adaptor protein MyD88. This leads to the activation of the transcription factor NF-κB, which in turn promotes the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, contributing to intestinal inflammation.[[“]] this compound has been shown to prevent the ETEC-induced increase in the expression of TLR4, MyD88, and NF-κB, thereby suppressing the inflammatory response.[18]

Safety and Handling

This compound is generally considered to have low toxicity. However, as with any chemical powder, inhalation of dust should be avoided. It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), such as gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a multifunctional compound with well-defined physical and chemical properties that make it suitable for a range of applications, including in the pharmaceutical and drug development sectors. Its role as a formulation excipient is well-established, and emerging research into its anti-inflammatory properties suggests new potential therapeutic applications. This technical guide provides a foundational understanding of this compound's characteristics and the experimental methods used for its analysis, serving as a valuable resource for scientists and researchers.

References

- 1. haihangchem.com [haihangchem.com]

- 2. This compound | 2452-01-9 [chemicalbook.com]

- 3. This compound | C24H46O4Zn | CID 17144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. This compound CAS#: 2452-01-9 [m.chemicalbook.com]

- 7. 2452-01-9 | CAS DataBase [m.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. measurlabs.com [measurlabs.com]

- 14. Laser Diffraction Particle Size Analysis | Malvern Panalytical [malvernpanalytical.com]

- 15. photos.labwrench.com [photos.labwrench.com]

- 16. Laurex (principally this compound) [webbook.nist.gov]

- 17. GSRS [precision.fda.gov]

- 18. This compound Protects against Intestinal Barrier Dysfunction and Inflammation Induced by ETEC in a Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. consensus.app [consensus.app]

Zinc Laurate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 2452-01-9

This in-depth technical guide provides a comprehensive overview of zinc laurate, a versatile compound with applications ranging from industrial processes to cosmetic and pharmaceutical formulations. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, safety data, experimental protocols, and mechanisms of action.

Chemical and Physical Properties

This compound, the zinc salt of lauric acid, is a white to off-white, waxy powder.[1] It is practically insoluble in water and alcohol but soluble in organic solvents like toluene.[2] Key quantitative data regarding its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C24H46O4Zn | [3][4] |

| Molecular Weight | 464.0 g/mol | [3][4] |

| CAS Number | 2452-01-9 | [1][3][4] |

| EC Number | 219-518-5 / 291-199-5 | [3] |

| Melting Point | 125 - 135 °C | [5] |

| Flash Point | >250 °C (Closed Cup) | |

| Specific Gravity | 1.08 | [5] |

| Solubility in Water | Insoluble | [1] |

Safety Data Sheet Summary

A comprehensive understanding of the safety profile of this compound is crucial for its handling and application in research and development. The following tables summarize key toxicological and safety information derived from various safety data sheets.

Toxicological Data

| Endpoint | Result | Species | Reference |

| Acute Oral Toxicity | Not determined | - | [6] |

| Acute Dermal Toxicity | Not determined | - | [6] |

| Acute Inhalation Toxicity | LC50 > 5.08 mg/L air | Rat | [7] |

| Skin Irritation | May cause skin irritation | - | [8] |

| Eye Irritation | May cause eye irritation | - | [8] |

| Sensitization | Not a sensitizer | Human | [7] |

| Carcinogenicity | Not considered carcinogenic | - | [8] |

Hazard Identification and Handling

| Hazard Statement | Precautionary Statement | Personal Protective Equipment (PPE) |

| Not classified as hazardous according to GHS[4][6] | P273: Avoid release to the environment. P501: Dispose of contents/container in accordance with local regulations. | Safety glasses with side shields or goggles, rubber gloves, NIOSH/MSHA approved air-purifying respirator as needed. |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are two common experimental protocols.

Method 1: Precipitation from Soluble Soap

This method involves the reaction of a soluble laurate soap with a zinc salt.

-

Saponification: A solution of sodium laurate is prepared by reacting lauric acid with a stoichiometric amount of sodium hydroxide (B78521) in an aqueous solution at 80°C for 1.5 hours. A 10 wt% excess of sodium hydroxide is recommended.

-

Double Decomposition: A solution of zinc chloride is added to the sodium laurate solution. A 20 wt% excess of zinc chloride is recommended. The reaction is carried out at 80°C with rapid stirring, maintaining a pH of 5-6.

-

Isolation: The precipitated this compound is filtered, washed with deionized water to remove impurities, and dried at an appropriate temperature.

Method 2: Direct Reaction of Zinc Oxide with Lauric Acid

This method involves the direct reaction of zinc oxide with lauric acid.

-

Preparation of Zinc Oxide Suspension: Suspend 27.5g of chemically pure zinc oxide in 150mL of water, and add 0.5g of morpholine (B109124).

-

Preparation of Lauric Acid Emulsion: Dissolve 140.6g of commercial-grade lauric acid and 0.5g of morpholine in 700mL of water to form an emulsion, maintaining the temperature at 65°C.

-

Reaction: Gradually add the prepared lauric acid emulsion to the zinc oxide suspension over 1 hour, while maintaining the temperature at 55°C and stirring thoroughly.

-

Isolation: The resulting this compound product is then filtered and dried.[2]

Characterization

The synthesized this compound can be characterized using various analytical techniques:

-

Melting Point Determination: To confirm the purity of the synthesized product. The expected melting point is in the range of 128 ± 5 °C.

-

Infrared (IR) Spectroscopy: To identify the characteristic absorption peaks. This compound exhibits two characteristic peaks between 1580 cm⁻¹ and 1400 cm⁻¹, indicating the coordination of the carboxylate group with the zinc ion.

-

Content Analysis: To determine the percentage of zinc and lauric acid in the final product. The typical content of lauric acid is less than 1 wt%, and zinc is in the range of 13.5 wt% - 15.5 wt%.

Applications and Mechanisms of Action

This compound's unique properties make it a valuable ingredient in various industrial and commercial products.

Heat Stabilizer for PVC

This compound is widely used as a heat stabilizer in the processing of polyvinyl chloride (PVC).[9][10] During PVC processing at high temperatures, the polymer can degrade, releasing hydrochloric acid (HCl) and leading to discoloration and loss of mechanical properties.[11] this compound helps to prevent this degradation through a synergistic mechanism with other metallic soaps like calcium stearate (B1226849).

The diagram below illustrates the proposed mechanism of PVC stabilization by a mixed Calcium/Zinc stearate system, which is analogous to the function of this compound.

Caption: PVC stabilization mechanism by a mixed metal soap system.

Cosmetic and Personal Care Products

In the cosmetic industry, this compound serves multiple functions, primarily as an anticaking agent, opacifying agent, and viscosity controlling agent.[3][12][13] Its ability to improve the texture, feel, and stability of formulations makes it a common ingredient in powders, creams, and lotions.[12][14]

The following diagram illustrates the workflow for incorporating this compound into a cosmetic powder formulation.

Caption: Workflow for cosmetic powder formulation with this compound.

Conclusion

This compound is a multifunctional compound with a well-established safety profile for its intended uses. Its applications in PVC stabilization and cosmetic formulations are based on its unique chemical and physical properties. The experimental protocols provided in this guide offer a starting point for researchers interested in the synthesis and characterization of this versatile material. Further research into its potential applications in drug delivery and other biomedical fields may be warranted, given its low toxicity and functional properties.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. This compound | C24H46O4Zn | CID 17144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. struktol.com [struktol.com]

- 6. This compound, 2452-01-9 [thegoodscentscompany.com]

- 7. cir-safety.org [cir-safety.org]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. nbinno.com [nbinno.com]

- 10. platinumindustriesltd.com [platinumindustriesltd.com]

- 11. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 12. deascal.com [deascal.com]

- 13. cosmileeurope.eu [cosmileeurope.eu]

- 14. nimbasia.com [nimbasia.com]

The Biological Activity of Zinc Laurate: A Technical Guide for Researchers

An In-depth Examination of Antimicrobial and Anti-inflammatory Properties

Introduction

Zinc laurate, the zinc salt of lauric acid, is a metallic soap with a growing body of research highlighting its significant biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's antimicrobial and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Biological Activities

This compound's biological effects are largely attributed to the combined actions of its constituent parts: zinc and lauric acid. Zinc is an essential trace element known for its roles in immune function and as a cofactor for numerous enzymes[1][2]. Lauric acid, a medium-chain fatty acid, is recognized for its own potent antimicrobial and anti-inflammatory properties[3][4]. The chelation of zinc with lauric acid appears to enhance these effects, potentially through increased bioavailability and a multi-faceted mechanism of action[3].

Antimicrobial Activity

This compound has demonstrated notable antimicrobial activity, particularly against pathogenic bacteria. Research indicates that it can inhibit the growth of and reduce the virulence of clinically relevant bacteria.

Quantitative Antimicrobial Data

While specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad spectrum of microbes are not widely published, available data and studies on related zinc compounds provide valuable insights.

| Compound | Microorganism | Method | Concentration/MIC | Citation |

| This compound | Escherichia coli (ETEC) | Broth Culture | Complete inhibition at 30 mg/L (as zinc) | [3][4] |

| Zinc Oxide (NPs) | Staphylococcus aureus | Microdilution | 3.9 µg/mL | [5] |

| Zinc Oxide (NPs) | Escherichia coli | Microdilution | 31.25 µg/mL | [5] |

| Zinc Oxide (Nanorods) | Staphylococcus aureus (MRSA) | Microdilution | 23 µg/mL | [6] |

| Zinc Oxide (NPs) | Pseudomonas aeruginosa | Microdilution | 2000-4000 µg/mL | [7] |

| Zinc Compounds (General) | Candida albicans | CLSI M27-A3 | 1.0 - 2.4 mM | [8] |

Note: Data for Zinc Oxide and other zinc compounds are included for comparative purposes due to the limited availability of specific MIC values for this compound.

The antimicrobial mechanism of this compound is thought to involve the disruption of the bacterial cell membrane by lauric acid, leading to leakage of intracellular contents, combined with the multifaceted effects of zinc on bacterial metabolism and virulence[3][4].

Anti-inflammatory Activity

A key area of investigation for this compound is its potent anti-inflammatory effects. Studies have shown that it can mitigate inflammatory responses, particularly in the context of intestinal inflammation.

Mechanism of Anti-inflammatory Action

This compound has been shown to protect against intestinal barrier dysfunction and inflammation induced by enterotoxigenic Escherichia coli (ETEC)[3][9]. This protective effect is associated with the downregulation of the Toll-like Receptor 4 (TLR4) signaling pathway[3]. Upon activation by bacterial lipopolysaccharide (LPS), TLR4 initiates a signaling cascade through MyD88, leading to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[1][3]. This compound pretreatment has been observed to prevent the increased expression of TLR4, MyD88, and NF-κB, thereby reducing the production of these inflammatory mediators[3].

Quantitative Anti-inflammatory Data

| Compound | Cell/Animal Model | Treatment | Effect on Cytokines | Citation |

| This compound | Mice with ETEC infection | Pretreatment with ZnLa | Prevented increase in serum IL-1β and TNF-α; Prevented increase in jejunal mRNA of IL-6 and TNF-α | [3] |

| Zinc | Human monocytes | In vitro treatment | Prevents LPS-induced TNF-α expression and production | [10] |

| Zinc | Elderly subjects | Supplementation | Decreased inflammatory cytokines, including IL-6 | [11] |

Cytotoxicity

The cytotoxicity of zinc compounds is an important consideration for their therapeutic application. While specific IC50 values for this compound are not widely reported, studies on other zinc compounds and cell lines provide a general understanding of their cytotoxic potential.

Quantitative Cytotoxicity Data

| Compound | Cell Line | Assay | IC50 | Citation |

| Zinc Ions (Zn2+) | B16 mouse melanoma | Proliferation | 1.25 x 10⁻⁴ mol/L | [2] |

| Zinc Ions (Zn2+) | HeLa cells | Proliferation | 1.50 x 10⁻⁴ mol/L | [2] |

| Zinc Oxide (NPs) | 4T1 (murine breast cancer) | MTT | 21.7 ± 1.3 µg/mL | [11] |

| Zinc Oxide (NPs) | CT-26 (murine colon carcinoma) | MTT | 11.75 ± 0.8 µg/mL | [11] |

| Doxorubicin (control) | HaCaT (human keratinocytes) | MTT (24h) | 2.61 µM | [12] |

Note: Data for zinc ions and zinc oxide nanoparticles are provided for context. The cytotoxicity of this compound would need to be empirically determined for specific cell lines and applications.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube of sterile Mueller-Hinton Broth (MHB).

-

Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), considering its solubility.

-

Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial suspension to each well containing the this compound dilutions.

-

Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding:

-

Seed cells (e.g., HaCaT keratinocytes or RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the solvent used for the stock solution) and an untreated control.

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

-

Solubilization and Measurement:

-

Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the logarithm of the compound concentration.

-

Quantification of Pro-inflammatory Cytokines: ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines such as TNF-α and IL-6 in cell culture supernatants or serum.

-

Plate Coating:

-

Coat the wells of a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).

-

Incubate overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

-

Blocking:

-

Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) to each well.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

-

Sample and Standard Incubation:

-

Prepare serial dilutions of the recombinant cytokine standard to generate a standard curve.

-

Add the standards and samples (cell culture supernatants or serum) to the appropriate wells.

-

Incubate for 2 hours at room temperature.

-

Wash the plate.

-

-

Detection Antibody Incubation:

-

Add a biotinylated detection antibody specific for the cytokine to each well.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

-

Streptavidin-HRP Incubation:

-

Add streptavidin-horseradish peroxidase (HRP) conjugate to each well.

-

Incubate for 30 minutes at room temperature.

-

Wash the plate.

-

-

Substrate Development and Measurement:

-

Add a substrate solution (e.g., TMB) to each well. A color will develop in proportion to the amount of cytokine present.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Measure the absorbance at 450 nm.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

-

Analysis of Signaling Proteins: Western Blot

Western blotting is used to detect and quantify specific proteins in a complex mixture, such as cell lysates, to assess the activation of signaling pathways.

-

Protein Extraction:

-

Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS).

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE:

-

Denature the protein samples by heating them in a loading buffer.

-

Separate the proteins by size by running them on a polyacrylamide gel (SDS-PAGE).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Blocking and Antibody Incubation:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-TLR4, anti-p-NF-κB p65, or anti-IκBα).

-

Wash the membrane with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

This compound is a promising compound with demonstrable antimicrobial and anti-inflammatory properties. Its ability to inhibit the growth of pathogenic bacteria like ETEC and to modulate key inflammatory signaling pathways, such as the TLR4/NF-κB pathway, underscores its potential for further investigation in various therapeutic applications. While more research is needed to establish a comprehensive profile of its MICs against a wider range of microorganisms and to determine its IC50 values in different biological assays, the existing data provides a strong foundation for its continued development. The experimental protocols detailed in this guide offer a standardized approach for researchers to further elucidate the biological activities and mechanisms of action of this compound.

References

- 1. Zinc in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Protects against Intestinal Barrier Dysfunction and Inflammation Induced by ETEC in a Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. In vitro antibacterial effects of zinc oxide nanoparticles on multiple drug-resistant strains of Staphylococcus aureus and Escherichia coli: An alternative approach for antibacterial therapy of mastitis in sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition Mechanism of Methicillin-Resistant Staphylococcus aureus by Zinc Oxide Nanorods via Suppresses Penicillin-Binding Protein 2a - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergistic effects of zinc oxide nanoparticles and various antibiotics combination against Pseudomonas aeruginosa clinically isolated bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Effects of Zinc Compounds on the Candidacidal Activities of Salivary Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Protects against Intestinal Barrier Dysfunction and Inflammation Induced by ETEC in a Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Zinc-dependent suppression of TNF-alpha production is mediated by protein kinase A-induced inhibition of Raf-1, I kappa B kinase beta, and NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxic effects of biosynthesized zinc oxide nanoparticles on murine cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Zinc Laurate as a Catalyst in Polymerization Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc laurate, the zinc salt of lauric acid, is a versatile compound traditionally utilized as a stabilizer and lubricant in the polymer industry.[1][2] Recent research has highlighted the potential of zinc-based catalysts, including zinc carboxylates, for the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable and biocompatible polyesters such as polylactide (PLA) and polycaprolactone (B3415563) (PCL).[3][4] These polymers are of significant interest in the biomedical and pharmaceutical fields for applications including drug delivery systems, surgical sutures, and tissue engineering scaffolds. This compound, being a low-toxicity and readily available compound, presents an attractive option as a catalyst for these polymerization reactions.[3]

This document provides detailed application notes and experimental protocols for the use of this compound as a catalyst in the ring-opening polymerization of lactide, a common monomer for the synthesis of PLA. The information is compiled from studies on analogous zinc carboxylate catalysts and established principles of ROP.

Catalytic Activity of Zinc Carboxylates

Studies comparing various zinc carboxylates in the ring-opening polymerization of L-Lactide have demonstrated a trend in catalytic activity related to the length of the carboxylate chain. The catalytic usefulness has been shown to increase in the order: zinc acetate (B1210297) < zinc lactate (B86563) < zinc caprylate.[5] This suggests that this compound, with a C12 carboxylate chain, is expected to exhibit comparable or even enhanced catalytic activity.

Proposed Catalytic Mechanism: Coordination-Insertion

The ring-opening polymerization of cyclic esters catalyzed by zinc compounds, including zinc carboxylates, is generally understood to proceed via a coordination-insertion mechanism.[4][6] This mechanism involves the following key steps:

-

Coordination: The carbonyl oxygen of the cyclic ester monomer (e.g., lactide) coordinates to the Lewis acidic zinc center of the catalyst.

-

Nucleophilic Attack: An initiator, typically an alcohol, also coordinates to the zinc center. The alkoxide group of the initiator then performs a nucleophilic attack on the carbonyl carbon of the coordinated monomer.

-

Ring-Opening and Insertion: The acyl-oxygen bond of the cyclic ester cleaves, leading to the opening of the ring and the insertion of the monomer into the zinc-alkoxide bond. This elongates the polymer chain and regenerates the active catalytic site for the next monomer addition.

This process repeats, leading to the growth of the polyester (B1180765) chain. The use of an alcohol as a co-initiator is crucial for controlling the polymerization and the molecular weight of the resulting polymer.[5]

Data Presentation: Performance of Analogous Zinc Carboxylate Catalysts

The following table summarizes the performance of various zinc carboxylates in the bulk ring-opening polymerization of L-Lactide, providing an expected performance framework for this compound.

| Catalyst | Monomer/Catalyst Ratio | Co-initiator (Alcohol) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Reference |

| Zinc Acetate (ZnAc₂) | 500:1 | 11-undecenol | 130 | 24 | ~80 | 12,000 | 1.5 | [5] |

| Zinc Lactate (ZnLac₂) | 500:1 | 11-undecenol | 130 | 24 | ~90 | 15,000 | 1.6 | [5] |

| Zinc Caprylate (ZnCap₂) | 500:1 | 11-undecenol | 130 | 24 | >95 | 20,000 | 1.7 | [5] |

Mn = Number-average molecular weight; PDI = Polydispersity Index

Experimental Protocols

Protocol 1: Bulk Ring-Opening Polymerization of L-Lactide using this compound

This protocol describes a general procedure for the bulk polymerization of L-lactide using this compound as a catalyst and an alcohol as a co-initiator.

Materials:

-

L-Lactide (recrystallized from ethyl acetate and dried under vacuum)

-

This compound (anhydrous)

-

Co-initiator (e.g., Benzyl alcohol, 1-dodecanol, dried over molecular sieves)

-

Argon or Nitrogen gas (high purity)

-

Schlenk flask or reaction tube with a magnetic stirrer

-

Oil bath or heating mantle with temperature control

-

Vacuum line

Procedure:

-

Preparation of the Reaction Vessel: A Schlenk flask or reaction tube is flame-dried under vacuum and then cooled to room temperature under a stream of inert gas (argon or nitrogen).

-

Addition of Reactants:

-

This compound and the co-initiator are added to the reaction vessel in the desired molar ratio (e.g., a monomer-to-catalyst ratio of 500:1 and a monomer-to-initiator ratio of 100:1).

-

L-Lactide is then added to the vessel under a counter-flow of inert gas.

-

-

Polymerization:

-

The reaction vessel is sealed and placed in a preheated oil bath at the desired temperature (e.g., 130-160 °C).

-

The reaction mixture is stirred for the specified duration (e.g., 12-48 hours). The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR.

-

-

Termination and Purification:

-

After the desired reaction time, the vessel is removed from the oil bath and allowed to cool to room temperature.

-

The crude polymer is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or chloroform).

-

The polymer solution is then precipitated in a non-solvent (e.g., cold methanol (B129727) or ethanol).

-

The precipitated polymer is collected by filtration and dried under vacuum at room temperature until a constant weight is achieved.

-

-

Characterization: The resulting polymer is characterized for its molecular weight (Mn), polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and its thermal properties (glass transition temperature, melting temperature) using Differential Scanning Calorimetry (DSC). The chemical structure can be confirmed by ¹H and ¹³C NMR spectroscopy.

Mandatory Visualizations

Caption: Proposed catalytic cycle for this compound in lactide polymerization.

Caption: Experimental workflow for bulk polymerization of L-lactide.

Caption: Logical relationship of components in the polymerization process.

References

- 1. Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel Zinc-Catalytic Systems for Ring-Opening Polymerization of ε-Caprolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

Application of Zinc Laurate in PVC Heat Stabilization: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, it is susceptible to thermal degradation at the high temperatures required for processing. This degradation involves the release of hydrochloric acid (HCl) in an autocatalytic "zipper-like" reaction, leading to discoloration, embrittlement, and a loss of mechanical properties. To counteract this, heat stabilizers are incorporated into PVC formulations. Zinc laurate, a zinc salt of lauric acid, serves as an effective co-stabilizer in these formulations, particularly in combination with other metallic soaps like calcium stearate (B1226849). This document provides detailed application notes on the use of this compound in PVC heat stabilization, along with protocols for evaluating its performance.

Application Notes

1. Mechanism of Action

This compound functions as a heat stabilizer for PVC through a multi-faceted mechanism. Its primary roles are to scavenge hydrochloric acid and to replace unstable chlorine atoms in the PVC polymer chain.[1]

-

HCl Scavenging: The initial step in PVC degradation is the elimination of HCl. This compound neutralizes this liberated HCl, preventing it from catalyzing further degradation.

-

Zn(OCOC₁₁H₂₃)₂ + 2HCl → ZnCl₂ + 2C₁₁H₂₃COOH

-

-

Substitution of Labile Chlorine Atoms: this compound can replace the unstable allylic chlorine atoms on the PVC chain with more stable laurate groups. This action inhibits the initiation of the "zipper" dehydrochlorination process and preserves the initial color of the polymer.

A critical aspect of using zinc-based stabilizers is the formation of zinc chloride (ZnCl₂), a strong Lewis acid that can vigorously catalyze PVC degradation, leading to a sudden and catastrophic blackening of the material, a phenomenon known as "zinc burning".[2] For this reason, this compound is almost always used in conjunction with other stabilizers.

2. Synergistic Effects with Co-Stabilizers

This compound exhibits a powerful synergistic effect when used with other metallic soaps, most commonly calcium stearate (CaSt₂).[1] This combination is a cornerstone of many non-toxic PVC stabilization systems.

-

Calcium Stearate's Role: Calcium stearate is an excellent long-term stabilizer that primarily acts as an HCl scavenger. It is highly effective at neutralizing HCl but is slow to react with the labile chlorine atoms on the PVC chain, thus offering poor initial color stability.

-

The Synergism: In a Ca/Zn system, the this compound provides good initial color by quickly replacing the labile chlorine atoms. The calcium stearate then neutralizes the HCl produced and, crucially, regenerates the active zinc stabilizer by reacting with the detrimental zinc chloride that is formed.

-

ZnCl₂ + Ca(OCOC₁₇H₃₅)₂ → Zn(OCOC₁₇H₃₅)₂ + CaCl₂ The calcium chloride (CaCl₂) formed is a much weaker Lewis acid than ZnCl₂ and does not promote rapid degradation. This synergistic interaction provides both excellent initial color and good long-term stability.

-

3. Performance Characteristics

-